molecular formula C13H19NO2 B14821994 3-(Cyclohexyloxy)-2-(methylamino)phenol

3-(Cyclohexyloxy)-2-(methylamino)phenol

Cat. No.: B14821994
M. Wt: 221.29 g/mol
InChI Key: MHEYIAVHWKNMRV-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-2-(methylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-2-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-nitroanisole with cyclohexanol in the presence of a suitable catalyst to form the cyclohexyloxy derivative. This intermediate is then reduced using a reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-2-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Cyclohexyloxy)-2-(methylamino)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexyloxy and methylamino groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)cyclohexanone: Shares the methylamino group but differs in the core structure.

    Phenol: Lacks the cyclohexyloxy and methylamino groups, making it less complex.

    Cyclohexanol: Contains the cyclohexyl group but lacks the phenol and methylamino groups.

Uniqueness

3-(Cyclohexyloxy)-2-(methylamino)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-cyclohexyloxy-2-(methylamino)phenol

InChI

InChI=1S/C13H19NO2/c1-14-13-11(15)8-5-9-12(13)16-10-6-3-2-4-7-10/h5,8-10,14-15H,2-4,6-7H2,1H3

InChI Key

MHEYIAVHWKNMRV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1OC2CCCCC2)O

Origin of Product

United States

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